
9,10-Dibenzoylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dibenzoylphenanthrene: is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by the presence of two benzoyl groups attached to the 9th and 10th positions of the phenanthrene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dibenzoylphenanthrene can be achieved through the autoxidation of phencyclone. When phencyclone is heated in the presence of atmospheric oxygen, it undergoes autoxidation to form this compound . The reaction involves the stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone, followed by the cheletropic extrusion of carbon monoxide .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes.
Análisis De Reacciones Químicas
Types of Reactions: 9,10-Dibenzoylphenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using chromic acid.
Reduction: It can be reduced to 9,10-dihydrophenanthrene using hydrogen gas and Raney nickel.
Substitution: Electrophilic halogenation can occur at the 9th and 10th positions to form 9-bromophenanthrene using bromine.
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as the oxidizing agent.
Reduction: Hydrogen gas and Raney nickel are used as the reducing agents.
Substitution: Bromine is used for halogenation reactions.
Major Products:
Oxidation: Phenanthrenequinone
Reduction: 9,10-Dihydrophenanthrene
Substitution: 9-Bromophenanthrene
Aplicaciones Científicas De Investigación
9,10-Dibenzoylphenanthrene has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 9,10-Dibenzoylphenanthrene involves its interaction with molecular oxygen during the autoxidation process. The stepwise 1,4-addition of molecular oxygen to the 1,3-diene system in the cyclopentadiene moiety of phencyclone leads to the formation of an endoperoxide intermediate. This intermediate undergoes cheletropic extrusion of carbon monoxide to form this compound .
Comparación Con Compuestos Similares
Phenanthrene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene.
9,10-Diphenylanthracene: A polycyclic aromatic hydrocarbon used as a sensitizer in chemiluminescence.
Comparison:
Structural Differences: 9,10-Dibenzoylphenanthrene has benzoyl groups at the 9th and 10th positions, whereas phenanthrene and 9,10-Dihydrophenanthrene do not have these substituents. 9,10-Diphenylanthracene has phenyl groups instead of benzoyl groups.
Reactivity: The presence of benzoyl groups in this compound influences its reactivity, making it more susceptible to certain chemical reactions compared to its analogs.
Propiedades
Número CAS |
38458-30-9 |
|---|---|
Fórmula molecular |
C28H18O2 |
Peso molecular |
386.4 g/mol |
Nombre IUPAC |
(10-benzoylphenanthren-9-yl)-phenylmethanone |
InChI |
InChI=1S/C28H18O2/c29-27(19-11-3-1-4-12-19)25-23-17-9-7-15-21(23)22-16-8-10-18-24(22)26(25)28(30)20-13-5-2-6-14-20/h1-18H |
Clave InChI |
HVHHXANMNAMPIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3C4=CC=CC=C42)C(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




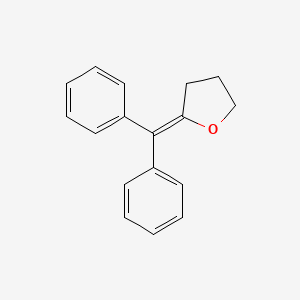
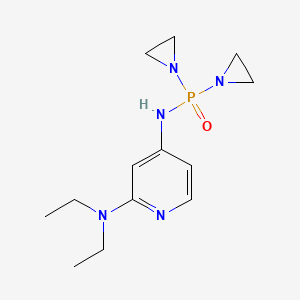
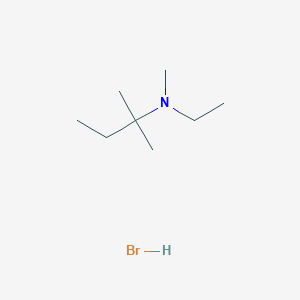
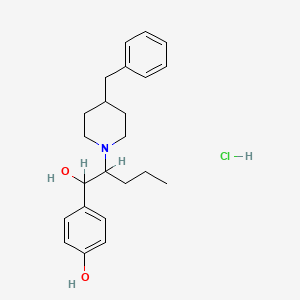

![Phenol, 2-[[(2-hydroxyphenyl)amino]methyl]-](/img/structure/B14675693.png)
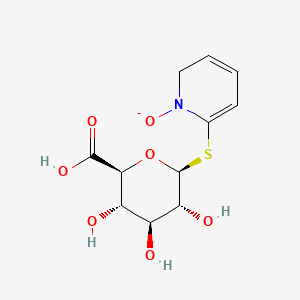
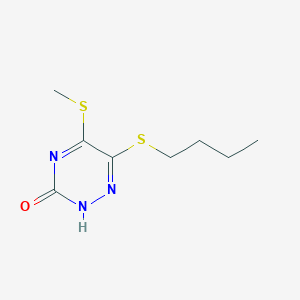
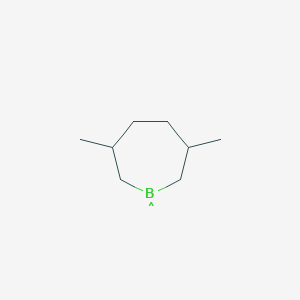
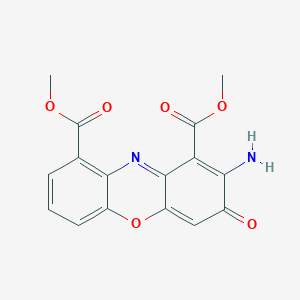

![N-[(Dimethylcarbamothioyl)oxy]-N,4-dimethylbenzamide](/img/structure/B14675733.png)
